((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride

Catalog No.
S1521049
CAS No.
168960-19-8
M.F
C6H12ClNO
M. Wt
149.62 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydro...

CAS Number

168960-19-8

Product Name

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride

IUPAC Name

[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]azanium;chloride

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

InChI

InChI=1S/C6H11NO.ClH/c7-6-2-1-5(3-6)4-8;/h1-2,5-6,8H,3-4,7H2;1H/t5-,6+;/m1./s1

InChI Key

DFJSXBUVSKWALM-IBTYICNHSA-N

SMILES

C1C(C=CC1[NH3+])CO.[Cl-]

Synonyms

(1S-cis)-4-Amino-2-cyclopentene-1-methanol Hydrochloride;

Canonical SMILES

C1C(C=CC1[NH3+])CO.[Cl-]

Isomeric SMILES

C1[C@@H](C=C[C@@H]1[NH3+])CO.[Cl-]

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride, also known as (1S,4R)-4-Amino-2-cyclopentene-1-methanol hydrochloride, is a synthetic intermediate used in the synthesis of Abacavir, an antiviral medication [].


Molecular Structure Analysis

The key features of the molecule include:

  • A cyclopentene ring: This five-membered ring contains a double bond, contributing to the overall shape and reactivity of the molecule.
  • An amine group (NH2): This functional group attached to the cyclopentene ring provides a basic character to the molecule and allows it to participate in various chemical reactions.
  • A methanol group (CH2OH): This hydroxyl group contributes to the polarity of the molecule and its potential for hydrogen bonding.
  • A hydrochloride salt (HCl): This positively charged ion (H+) balances the negative charge on the deprotonated amine group, making the molecule overall neutral.

Chemical Reactions Analysis

The primary application of ((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride is as an intermediate in the synthesis of Abacavir. The specific details of this multi-step synthesis are proprietary information, but likely involve reactions that exploit the reactivity of the amine and alcohol functional groups [].


Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature.
  • Melting point: Expected to be moderate, possibly in the range of 50-150°C.
  • Boiling point: Likely decomposes before boiling due to the presence of the alcohol group.
  • Solubility: Relatively soluble in water due to the presence of the amine and alcohol groups that can form hydrogen bonds with water.
  • Stability: The molecule may be susceptible to decomposition under acidic or basic conditions due to the presence of the functional groups.

((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride itself does not have a known mechanism of action. Its significance lies in its role as a precursor to Abacavir, the antiviral drug that acts as a reverse transcriptase inhibitor to combat HIV infection [].

Synthesis:

Potential applications:

While the specific research applications of (1S,4R)-ACPM hydrochloride are not extensively documented, its chemical structure suggests some potential areas of exploration:

  • Medically relevant research: The presence of the cyclopentene ring and the amine group in the molecule suggests potential for research in medicinal chemistry. These functional groups are found in various biologically active molecules, and (1S,4R)-ACPM hydrochloride could be investigated for its potential to interact with specific biological targets or serve as a building block for drug development [].
  • Asymmetric catalysis: The molecule contains a stereocenter, indicated by the "(1S,4R)" designation. This property could make it potentially useful as a chiral ligand in asymmetric catalysis, which is a type of chemical reaction that produces one enantiomer of a product in excess over the other [].

Dates

Modify: 2023-08-15

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